Phenol, 4-bromo-2-chloro-, sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
56308-98-6 |
|---|---|
Molecular Formula |
C6H3BrClNaO |
Molecular Weight |
229.43 g/mol |
IUPAC Name |
sodium;4-bromo-2-chlorophenolate |
InChI |
InChI=1S/C6H4BrClO.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 |
InChI Key |
ZHXDBHBPUPQANP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)[O-].[Na+] |
Origin of Product |
United States |
Advanced Academic Research Perspectives on Phenol, 4 Bromo 2 Chloro , Sodium Salt
Contextualization within Halogenated Phenol (B47542) Chemical Landscape
Halogenated phenols are a broad class of aromatic compounds characterized by a hydroxyl group and one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a benzene (B151609) ring. The number, type, and position of the halogen substituents significantly influence the chemical and physical properties of these molecules, including their acidity, reactivity, and potential applications. nih.govoup.comnih.gov
Phenol, 4-bromo-2-chloro-, sodium salt fits within this landscape as a di-halogenated phenoxide, featuring both a bromine and a chlorine atom on the phenolic ring. The presence of these electron-withdrawing halogen atoms increases the acidity of the parent phenol's hydroxyl group, facilitating the formation of the sodium salt. The substitution pattern—a chlorine atom at the ortho position (position 2) and a bromine atom at the para position (position 4) relative to the hydroxyl group—is crucial for its role in specific chemical syntheses. This defined isomerism is critical, as different isomers can lead to vastly different products and reaction efficiencies. Halogenated phenols as a group are recognized for their utility as intermediates in the synthesis of dyes, pharmaceuticals, pesticides, and polymers. google.comyogiintermediates.com Specifically, they can be used to prepare phenoxyacetic acids with herbicidal properties and can react with aldehydes to form resinous condensation products that possess fire-retardant characteristics due to the halogen content. google.com
Significance in Contemporary Chemical Synthesis and Materials Science Research
The primary significance of this compound lies in its role as a reactive intermediate. The phenoxide anion is a potent nucleophile, readily participating in reactions like Williamson ether synthesis to form more complex molecules. Its utility is almost exclusively discussed in the context of its parent phenol, 4-bromo-2-chlorophenol (B165030), which is the direct precursor.
In Chemical Synthesis:
The most prominent application of 4-bromo-2-chlorophenol, and by extension its sodium salt, is as a crucial building block in the agrochemical industry. guidechem.com It is the key intermediate for the production of profenofos (B124560), an organophosphorus insecticide. guidechem.comgoogle.comsigmaaldrich.com The synthesis of profenofos involves the reaction of the 4-bromo-2-chlorophenoxide (formed by treating the phenol with a base) with a suitable phosphorodichloridate derivative.
The production of high-purity 4-bromo-2-chlorophenol is therefore of significant industrial interest. Research has focused on optimizing its synthesis, which typically involves the selective bromination of 2-chlorophenol (B165306). guidechem.comgoogle.com Controlling the reaction conditions is essential to favor the formation of the desired 4-bromo isomer over other byproducts, such as 6-bromo-2-chlorophenol. google.com Patented methods describe achieving high yields and purity by using specific catalysts and solvents. google.comgoogle.com For instance, one process details the bromination of 2-chlorophenol in an inert solvent like chlorobenzene (B131634) in the presence of a triethylamine (B128534) hydrochloride catalyst, yielding the desired product with over 99% purity. google.com Another approach utilizes a nano-positioned catalyst composed of transition element hydrochlorides to achieve high purity and yield. google.com
| Starting Material | Reagents | Key Conditions | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| 2-Chlorophenol | Bromine, Triethylamine hydrochloride | Inert solvent (chlorobenzene), 0-60 °C | >99% yield, ~99.4% purity | google.com |
| 2-Chlorophenol | Bromine, Nano-positioning catalyst (e.g., CuCl₂, ZnCl₂, AgCl) | Reaction at 10-60 °C for 20-25 hours | >97% yield, >97.5% purity | google.com |
| 2-Bromophenol | N-chloro-succinimide (NCS), Sulfuric acid | Acetonitrile solvent, 20 °C | 86% yield (for 2-bromo-6-chlorophenol (B1265517) isomer) | chemicalbook.com |
In Materials Science:
The application of halogenated phenols extends into materials science, where they serve as monomers for polymerization and as additives to impart specific properties to materials. Halogenated compounds are well-known for their flame-retardant capabilities. When incorporated into polymers, they can interfere with the combustion process in the gas phase. google.com Halogenated phenols can be used to create phenol-aldehyde resins with enhanced fire retardancy. google.com
More advanced research has explored the use of 4-bromo-2-chlorophenol in enzymatic polymerization. It can undergo copolymerization with other phenols, catalyzed by enzymes such as the extracellular laccase from the fungus Rhizoctonia praticola. sigmaaldrich.comchemicalbook.com This biocatalytic approach offers a route to novel polymers under mild conditions. Such polymers, incorporating halogen atoms, could be designed for specific functions, leveraging the unique electronic and steric properties conferred by the halogen substituents. rsc.org
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3964-56-5 | sigmaaldrich.com |
| Molecular Formula | C₆H₄BrClO | sigmaaldrich.com |
| Molecular Weight | 207.45 g/mol | yogiintermediates.comsigmaaldrich.com |
| Appearance | Fibers or clear colorless liquid | yogiintermediates.comsigmaaldrich.com |
| Melting Point | 47-49 °C (lit.) | sigmaaldrich.comchemicalbook.com |
| Boiling Point | 232-235 °C (lit.) | sigmaaldrich.comchemicalbook.com |
Synthetic Methodologies for Phenol, 4 Bromo 2 Chloro , and Its Sodium Salt Derivatives
Regioselective Bromination of Phenolic Precursors
The synthesis of 4-bromo-2-chlorophenol (B165030) is frequently accomplished by the bromination of 2-chlorophenol (B165306). The hydroxyl (-OH) and chloro (-Cl) groups on the precursor are both ortho-, para-directing. However, the hydroxyl group is a much stronger activating group, directing the incoming electrophile (bromine) primarily to the positions ortho and para to it. Since the 2-position is blocked by chlorine, the substitution occurs at the 4- (para) and 6- (ortho) positions, leading to a mixture of 4-bromo-2-chlorophenol and 6-bromo-2-chlorophenol. google.com The key challenge lies in maximizing the formation of the desired 4-bromo isomer.
Conventional Bromination Strategies and Yield Optimization
Conventional bromination of 2-chlorophenol often utilizes molecular bromine (Br₂) as the brominating agent. The reaction conditions, such as solvent and temperature, play a crucial role in the yield and isomeric ratio of the products. For instance, reacting 2-chlorophenol with bromine at room temperature in carbon tetrachloride has been reported to yield 87% of the theoretical amount of 4-bromo-2-chlorophenol. google.com
The polarity of the solvent can influence the reaction rate and selectivity. youtube.com Solvents of low polarity, like carbon disulfide or chloroform, at low temperatures, favor monobromination, yielding a mixture of ortho- and para-bromophenols. youtube.com In the case of 2-chlorophenol, this translates to a mixture of 6-bromo-2-chlorophenol and the desired 4-bromo-2-chlorophenol.
Optimization of reaction conditions is critical. A patented process describes the dissolution of 2-chlorophenol in chlorobenzene (B131634), followed by the addition of bromine at a controlled temperature, initially between 5°C and 8°C and then allowed to rise to about 15°C. google.com This method, when catalyzed by triethylamine (B128534) hydrochloride, resulted in a 99.1% yield of 4-bromo-2-chlorophenol containing only 0.6% of the undesired 6-bromo isomer. google.com
| Precursor | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield of 4-bromo-2-chlorophenol | Isomer Impurity (6-bromo-2-chlorophenol) |
| 2-Chlorophenol | Bromine | Carbon Tetrachloride | None | Room Temp | 87% of theory google.com | Not specified |
| 2-Chlorophenol | Bromine | Chlorobenzene | Triethylamine hydrochloride | 5-15 | 99.1% of theory google.com | 0.6% google.com |
| 2,5-Dichlorophenol (B122974) | Bromine | Chlorobenzene | Triethylamine hydrochloride | 5-20 | 98% of theory google.com | 0.5-1% google.com |
| 2,5-Dichlorophenol | Bromine | Chlorobenzene | None | 5-20 | 90% of theory google.com | 5-6% google.com |
Catalytic Approaches in Bromination: Exploration of Nanocatalysts and Additives
To enhance regioselectivity and yield, various catalytic systems have been explored. The addition of additives or catalysts can significantly influence the reaction pathway. A notable example is the use of trialkylamine hydrohalides or tetraalkylammonium halides in the bromination of 2-chlorophenols. google.com The presence of triethylamine hydrochloride, for example, dramatically suppresses the formation of the 6-bromo isomer, pushing the product distribution heavily in favor of 4-bromo-2-chlorophenol. google.com When the bromination of 2,5-dichlorophenol was conducted without this catalyst, the yield of the desired 4-bromo product dropped, and the percentage of the unwanted 6-bromo isomer increased from ~1% to 5-6%. google.com
More advanced catalytic systems involve the use of nanocatalysts. A patented method for preparing high-purity 2-chloro-4-bromophenol employs a "locating nanocatalyst," which is described as a hydrochloride of a transition element. google.comguidechem.com Specifically, a mixture of copper chloride, zinc chloride, and silver chloride in nanoparticle form is used. google.comguidechem.com This nanocatalyst, comprising 1-2% of the mass of the o-chlorophenol, is reported to increase the product purity to over 97.5% and the yield to over 97%. guidechem.com The larger surface area and even dispersion of the nanocatalyst are credited with providing more accurate "positioning" for the bromination reaction. google.com
Other catalytic approaches for phenol (B47542) bromination in general include:
Ammonium acetate (B1210297) (NH₄OAc) : Used as a catalyst with N-bromosuccinimide (NBS) for the monobromination of phenols, offering high yields and regioselectivity at room temperature. researchgate.net
Amberlyst-15 : A solid acid catalyst used with N-bromosaccharin for rapid and regioselective bromination of phenols. researchgate.net
Visible-light photoredox catalysis : A mild method using Ru(bpy)₃Cl₂ and CBr₄ to generate bromine in situ for the bromination of phenols with high yield and regioselectivity. beilstein-journals.org
Control of Isomer Formation and Purity Enhancement Techniques
The primary challenge in the synthesis of 4-bromo-2-chlorophenol from 2-chlorophenol is controlling the formation of the 6-bromo-2-chlorophenol isomer. google.com The hydroxyl group strongly directs electrophilic substitution to the para and ortho positions. chemguide.co.uk Since the para position (C4) and the open ortho position (C6) are both activated, a mixture of products is common.
The key to controlling isomer formation lies in the strategic use of catalysts and reaction conditions. As demonstrated, the addition of a catalyst like triethylamine hydrochloride can steer the reaction to produce almost exclusively the 4-bromo isomer, achieving a purity of 99.4% (0.6% 6-bromo isomer). google.com Similarly, the use of specific nanocatalysts is claimed to achieve purities of over 97.5% for 4-bromo-2-chlorophenol by minimizing byproduct formation. google.comguidechem.com
Temperature control is also a critical factor. Bromination is an exothermic reaction, and excessive heat can lead to an increase in byproducts. google.com A patented process specifies a reaction temperature between 10-60°C, followed by a heating step to 55-60°C to evaporate residual hydrogen bromide and unreacted bromine, thereby improving the final product's purity. google.com
Post-reaction purification techniques are essential for achieving high purity. These methods can include:
Distillation : The solvent can be distilled off in a vacuum to isolate the crude product. google.com
Recrystallization : This technique is often used to purify the final product, removing isomeric impurities and unreacted starting materials. guidechem.com
Chromatography : For laboratory-scale preparations, silica (B1680970) gel chromatography is a standard method to separate isomers and obtain a highly pure product. beilstein-journals.orgchemicalbook.com
Chlorination Techniques for Phenol Derivatives
An alternative synthetic route to 4-bromo-2-chlorophenol involves the chlorination of 4-bromophenol. In this pathway, the hydroxyl and bromo substituents on the starting material guide the incoming chlorine electrophile. Both are ortho-, para-directing groups. The hydroxyl group is a strong activator, while the bromine is a weak deactivator. The directing influence of the powerful hydroxyl group dominates, favoring substitution at the positions ortho to it (C2 and C6).
Electrophilic Chlorination Mechanisms in Halogenated Phenols
The chlorination of phenols is a classic electrophilic aromatic substitution reaction. wikipedia.org The reaction proceeds through the attack of the electron-rich aromatic ring on an electrophilic chlorine species. For highly activated rings like phenols, reagents like hypochlorous acid (HOCl) or N-chlorosuccinimide (NCS) can be sufficient. nih.govscientificupdate.com The reaction mechanism involves the formation of a positively charged intermediate, known as a sigma complex or arenium ion, where the chlorine atom is attached to the ring. masterorganicchemistry.com This intermediate then loses a proton to restore the aromaticity of the ring, resulting in the chlorinated phenol. masterorganicchemistry.com
In the case of 4-bromophenol, the hydroxyl group strongly activates the ortho positions (C2 and C6). The incoming electrophilic chlorine will preferentially attack these sites. This leads to the formation of 2-chloro-4-bromophenol and 2,6-dichloro-4-bromophenol as potential products. Controlling the reaction stoichiometry and conditions is vital to favor the desired mono-chlorinated product.
Catalyst-Mediated Chlorination for Enhanced Regioselectivity
While direct chlorination is possible, achieving high regioselectivity often requires a catalyst. Lewis acids are common catalysts in electrophilic aromatic halogenations, working by forming a highly electrophilic complex with the halogenating agent. wikipedia.orgmasterorganicchemistry.com However, for activated systems like phenols, controlling the reaction to prevent over-chlorination is a concern.
Modern organocatalysis offers more refined control. Research has shown that specific catalysts can overcome or enhance the innate regioselectivity of phenol chlorination. acs.org For example:
Thiourea-based catalysts : Different thiourea (B124793) catalysts used with N-chlorosuccinimide (NCS) can direct the chlorination to either the ortho or para position with high selectivity. scientificupdate.com While para-chlorination is typically favored, certain thiourea catalysts can achieve up to a 10:1 selectivity for the ortho-chloro isomer. scientificupdate.com
Lewis basic selenoether catalysts : These catalysts have been shown to be highly efficient for ortho-selective electrophilic chlorination of phenols, with selectivities up to >20:1 for ortho over para substitution. researchgate.netnih.govacs.org The mechanism is proposed to involve the selenoether activating the chlorinating agent (like NCS) while a hydrogen-bonding moiety in the catalyst interacts with the phenol's hydroxyl group, directing the substitution to the ortho position. researchgate.net
For the specific synthesis of 4-bromo-2-chlorophenol from 4-bromophenol, a catalyst promoting ortho-chlorination would be ideal. An ortho-directing catalyst would guide the chlorine atom to the 2-position, yielding the target molecule directly.
| Catalyst Type | Chlorinating Agent | Selectivity Outcome for Phenols |
| Thiourea Catalyst 6 scientificupdate.com | N-Chlorosuccinimide (NCS) | Up to 10:1 in favor of ortho-isomer scientificupdate.com |
| Thiourea Catalyst 7 scientificupdate.com | N-Chlorosuccinimide (NCS) | Up to 20:1 in favor of para-isomer scientificupdate.com |
| Lewis Basic Selenoether researchgate.netacs.org | N-Chlorosuccinimide (NCS) | Up to >20:1 in favor of ortho-isomer researchgate.netacs.org |
| PIFA/AlCl₃ researchgate.net | In situ generated from PIFA/AlCl₃ | Highly regioselective ortho-chlorination researchgate.net |
The final step in producing Phenol, 4-bromo-2-chloro-, sodium salt involves the deprotonation of the phenolic hydroxyl group of 4-bromo-2-chlorophenol. This is a straightforward acid-base neutralization reaction, typically carried out by treating the phenol with a sodium base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) in an appropriate solvent. cognitoedu.org
Conversion Pathways to the Sodium Salt Form
The transformation of 4-bromo-2-chlorophenol to its corresponding sodium salt, sodium 4-bromo-2-chlorophenoxide, is a straightforward acid-base reaction. The phenolic proton of 4-bromo-2-chlorophenol is acidic and readily reacts with a suitable sodium base to form the sodium salt and a corresponding byproduct.
A common and effective method for this conversion involves the reaction of 4-bromo-2-chlorophenol with sodium hydroxide. In a typical procedure, the 4-bromo-2-chlorophenol is dissolved in a suitable solvent, and an aqueous solution of sodium hydroxide is added. The reaction mixture is stirred to ensure complete reaction. The hydrogen bromide gas that can evolve during the process is often absorbed in an aqueous sodium hydroxide solution. google.com
The choice of solvent and reaction conditions can be optimized to ensure high yield and purity of the resulting sodium salt. For instance, in related syntheses of similar phenolic compounds, the reaction is often carried out at room temperature. The resulting salt can then be isolated by techniques such as evaporation of the solvent or precipitation followed by filtration.
Another potential pathway for the formation of the sodium salt involves the use of other sodium bases, such as sodium ethoxide or sodium hydride. These reagents are also capable of deprotonating the phenolic hydroxyl group to yield the sodium phenoxide. The selection of the base may depend on the desired reaction conditions and the required purity of the final product.
The table below summarizes the key reactants and products in the conversion of 4-bromo-2-chlorophenol to its sodium salt.
| Reactant | Reagent | Product | Byproduct |
| 4-bromo-2-chlorophenol | Sodium Hydroxide | Sodium 4-bromo-2-chlorophenoxide | Water |
| 4-bromo-2-chlorophenol | Sodium Ethoxide | Sodium 4-bromo-2-chlorophenoxide | Ethanol |
| 4-bromo-2-chlorophenol | Sodium Hydride | Sodium 4-bromo-2-chlorophenoxide | Hydrogen Gas |
Advanced Spectroscopic and Structural Characterization of Phenol, 4 Bromo 2 Chloro , Sodium Salt and Its Precursors
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a substance.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
For the precursor, 4-bromo-2-chlorophenol (B165030), the gas-phase IR spectrum provides key diagnostic peaks. nist.gov A prominent feature in the spectrum of the phenol (B47542) is the sharp, strong absorption band corresponding to the O-H stretching vibration, typically found in the region of 3600-3500 cm⁻¹. The C-O stretching vibration appears as a strong band in the 1300-1200 cm⁻¹ range. Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. The presence of halogen substituents is confirmed by absorptions in the fingerprint region; the C-Cl stretch typically appears around 800-600 cm⁻¹ and the C-Br stretch at lower wavenumbers, generally between 600-500 cm⁻¹.
Upon conversion to its sodium salt, Phenol, 4-bromo-2-chloro-, sodium salt, the FTIR spectrum undergoes predictable and significant changes. The most notable change is the disappearance of the sharp O-H stretching band, confirming the deprotonation of the phenolic hydroxyl group. Concurrently, the C-O stretching vibration shifts, reflecting the change in bond character from a single bond in the phenol to a bond with partial double-bond character in the phenoxide anion. Studies on other sodium salts of phenolic compounds confirm these spectral modifications. nih.gov
Table 1: Characteristic FTIR Absorption Bands for 4-bromo-2-chlorophenol Data based on typical infrared absorption frequencies for functional groups and data from the NIST Chemistry WebBook. nist.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Compound |
| O-H Stretch | 3600 - 3500 | 4-bromo-2-chlorophenol |
| Aromatic C-H Stretch | 3100 - 3000 | 4-bromo-2-chlorophenol |
| Aromatic C=C Stretch | 1600 - 1450 | 4-bromo-2-chlorophenol |
| C-O Stretch | 1300 - 1200 | 4-bromo-2-chlorophenol |
| C-Cl Stretch | 800 - 600 | 4-bromo-2-chlorophenol |
| C-Br Stretch | 600 - 500 | 4-bromo-2-chlorophenol |
FT-Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. It is particularly effective for analyzing symmetric vibrations and bonds involving heavy atoms, which often yield strong Raman signals. wallonie.be
For 4-bromo-2-chlorophenol and its sodium salt, the FT-Raman spectrum would be characterized by several key features. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, typically produce a very strong and sharp band around 1000 cm⁻¹. Other aromatic C=C stretching vibrations give rise to intense bands in the 1600-1550 cm⁻¹ region. The vibrations associated with the carbon-halogen bonds are also readily observed in Raman spectroscopy. researchgate.net The C-Br and C-Cl stretching vibrations would appear as strong bands in the lower frequency region of the spectrum, typically below 700 cm⁻¹. wallonie.be
Table 2: Expected FT-Raman Bands for 4-bromo-2-chlorophenol and its Sodium Salt Data based on general spectroscopic principles for phenolic compounds. wallonie.be
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1550 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong, Sharp |
| C-Cl Stretch | 700 - 550 | Strong |
| C-Br Stretch | 650 - 500 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, a complete structural assignment can be made.
For the precursor, 4-bromo-2-chlorophenol, the ¹H NMR spectrum displays distinct signals for each of the three aromatic protons. chemicalbook.com The proton environments are influenced by the electronic effects of the hydroxyl, chloro, and bromo substituents. The proton ortho to the hydroxyl group is expected to appear at a distinct chemical shift compared to the other protons. The splitting patterns (e.g., doublet, doublet of doublets) arise from spin-spin coupling between adjacent protons, and the magnitude of the coupling constants (J-values) provides information about their relative positions on the aromatic ring.
Upon conversion to the sodium salt, the electron-donating character of the oxygen atom is enhanced. This increased electron density shields the aromatic protons, causing their signals to shift upfield (to a lower ppm value) in the ¹H NMR spectrum. The effect is most pronounced for the protons ortho and para to the oxygen.
Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atom bonded to the oxygen (C-O) is highly sensitive to the protonation state of the phenol. In the sodium salt, this carbon signal would show a significant downfield shift compared to the phenol due to the increased electron density and altered hybridization.
Table 3: ¹H NMR Spectroscopic Data for 4-bromo-2-chlorophenol Data obtained from ChemicalBook for a 400 MHz spectrum in CDCl₃. chemicalbook.com
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-3 | ~7.2 | Doublet of Doublets | J(H3,H5), J(H3,OH) |
| H-5 | ~7.0 | Doublet of Doublets | J(H5,H6), J(H5,H3) |
| H-6 | ~6.8 | Doublet | J(H6,H5) |
| OH | Variable | Singlet/Broad Singlet | - |
Mass Spectrometry Techniques for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and deduce structural features from the fragmentation pattern.
For the volatile precursor, 4-bromo-2-chlorophenol, analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. nih.gov The mass spectrum of this compound is distinguished by a complex molecular ion (M⁺) region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). miamioh.edudocbrown.info This results in a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities determined by the isotopic probabilities.
The fragmentation of 4-bromo-2-chlorophenol under EI conditions typically involves the loss of the halogen substituents. researchgate.net Common fragmentation pathways include the expulsion of a bromine radical (M - Br)⁺, a chlorine radical (M - Cl)⁺, or hydrogen halides (M - HBr)⁺ or (M - HCl)⁺. nih.gov
The sodium salt, being ionic and non-volatile, is not amenable to standard GC-MS. Its analysis would require soft ionization techniques such as Electrospray Ionization (ESI-MS). In ESI-MS, the intact sodium phenoxide ion would be observed, and fragmentation could be induced to confirm its structure.
Table 4: Predicted Key Ions in the Electron Ionization Mass Spectrum of 4-bromo-2-chlorophenol Based on the molecular weight of C₆H₄BrClO and common fragmentation patterns of halogenated phenols. nist.govmiamioh.eduresearchgate.net
| Ion | Description | Predicted m/z |
| [C₆H₄⁷⁹Br³⁵ClOH]⁺ | Molecular Ion (M⁺) | 206 |
| [C₆H₄⁸¹Br³⁵ClOH]⁺ / [C₆H₄⁷⁹Br³⁷ClOH]⁺ | Isotopic Molecular Ion (M+2)⁺ | 208 |
| [C₆H₄⁸¹Br³⁷ClOH]⁺ | Isotopic Molecular Ion (M+4)⁺ | 210 |
| [C₆H₄ClOH]⁺ | Loss of Br | 127/129 |
| [C₆H₄BrOH]⁺ | Loss of Cl | 171/173 |
| [C₆H₃BrCl]⁺ | Loss of OH | 189/191/193 |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid.
Single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsional angles within a molecule. It also reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding or ion-dipole forces.
As of this writing, a published single-crystal X-ray structure for "this compound" is not available in the surveyed literature. The precursor, 4-bromo-2-chlorophenol, is a solid at room temperature with a reported melting point of 47-49 °C, indicating a crystalline structure. sigmaaldrich.com
If suitable crystals of the sodium salt were obtained, X-ray diffraction would elucidate the coordination environment of the sodium cation, detailing its interactions with the phenoxide oxygen and potentially with water molecules if it crystallizes as a hydrate. It would also provide precise measurements of the C-O, C-C, C-Cl, and C-Br bond lengths within the 4-bromo-2-chlorophenoxide anion. Analysis of related structures, such as N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, demonstrates the level of detail achievable, including the determination of the crystal system, space group, and unit cell dimensions. researchgate.net Such data is crucial for understanding the solid-state properties of the compound. The damage to crystals from X-ray exposure is a known phenomenon in metalloprotein crystallography and must be considered during data collection for any redox-active or sensitive material. nih.gov
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials, providing insights into their polymorphic forms and phase purity. While specific PXRD data for this compound is not extensively available in the public domain, analysis of its precursors, particularly derivatives of 4-bromo-2-chlorophenol, offers valuable structural information.
Detailed crystallographic studies have been conducted on derivatives synthesized from 4-bromo-2-chlorophenol, such as 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. iucr.org These studies provide a basis for understanding the structural behavior and potential for polymorphism in related compounds.
The analysis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate reveals specific spatial arrangements and intermolecular interactions that are crucial for the stability of its crystal lattice. iucr.org Such detailed structural elucidation is a prerequisite for any polymorphism or phase transition studies.
Research Findings from a Precursor Derivative
A study by S. S. C. Sekar and colleagues in 2022 provides significant crystallographic data for 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, a direct derivative of the precursor 4-bromo-2-chlorophenol. iucr.org The key findings from this single-crystal X-ray diffraction study are summarized below.
The molecular structure is characterized by the dihedral angles between the planes of the aromatic rings. These angles define the three-dimensional conformation of the molecule in the solid state.
| Parameter | Value (°) |
| Dihedral angle between the 4-bromo-2-chlorophenyl ring and the adjacent methoxy-biphenyl-carboxylate ring | 80.59 (2) |
| Dihedral angle between the 4-bromo-2-chlorophenyl ring and the second aromatic ring of the biphenyl (B1667301) moiety | 75.42 (2) |
| Dihedral angle between the aromatic rings within the biphenyl moiety | 24.57 (4) |
| Torsion angle of the ester group linking the two main moieties | -166.6 (2) |
Data sourced from S. S. C. Sekar et al. (2022). iucr.org
These specific angles indicate a significantly twisted conformation, which can influence the packing of the molecules in the crystal and, consequently, the potential for different polymorphic forms.
| Interaction | Distance (Å) |
| Chlorine (Cl) to Oxygen (O) | 2.991 (3) |
| Bromine (Br) to Oxygen (O) | 3.139 (2) |
Data sourced from S. S. C. Sekar et al. (2022). iucr.org
These interactions contribute to the formation of molecular sheets within the crystal structure. iucr.org The presence and nature of such interactions are key factors in determining whether a compound will exhibit polymorphism, as different arrangements of these interactions can lead to different crystal forms with varying physical properties.
While this data pertains to a derivative, it underscores the type of detailed structural analysis that is essential for understanding the solid-state chemistry of this compound and its precursors. Future research involving direct PXRD analysis of the title compound and its immediate precursors will be necessary to fully characterize their potential for polymorphism and to identify different crystalline phases.
Computational and Theoretical Investigations of Phenol, 4 Bromo 2 Chloro , Sodium Salt
Density Functional Theory (DFT) Studies of Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. It is particularly effective for studying substituted phenols, providing a balance between accuracy and computational cost. goums.ac.ir DFT methods are used to calculate optimized geometries, vibrational frequencies, and various electronic properties that govern the molecule's behavior. researchgate.net
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy. nih.govmdpi.com For 4-bromo-2-chlorophenol (B165030), this involves calculating the forces on each atom and adjusting their positions until a stable equilibrium geometry is reached. chemrxiv.org This process is typically carried out using a DFT functional, such as B3LYP, combined with a basis set like 6-311G(d,p), which provides a mathematical description of the atomic orbitals. researchgate.net The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Vibrational analysis is subsequently performed on the optimized geometry. This calculation determines the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. goums.ac.ir A key purpose of this analysis is to confirm that the optimized structure is a true energy minimum, which is verified if all calculated vibrational frequencies are real (i.e., not imaginary). goums.ac.ir These theoretical spectra can be compared with experimental data to validate the computational model. researchgate.net
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-O Bond Length | The distance between the carbon and oxygen atoms of the hydroxyl group. | ~1.36 Å |
| O-H Bond Length | The distance between the oxygen and hydrogen atoms of the hydroxyl group. | ~0.97 Å |
| C-Cl Bond Length | The distance between the carbon and chlorine atoms. | ~1.75 Å |
| C-Br Bond Length | The distance between the carbon and bromine atoms. | ~1.90 Å |
| C-O-H Bond Angle | The angle formed by the C-O-H atoms. | ~109° |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. slideshare.netyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for chemical reactivity. A small energy gap implies that the molecule can be easily excited, making it more reactive. nih.gov For aromatic compounds like substituted phenols, the distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. researchgate.net For instance, in reactions with radicals, the HOMO of the phenol (B47542) is the key orbital that interacts. researchgate.net DFT calculations for related p-chlorophenol and p-bromophenol have determined their energy gaps to be approximately 5.73 eV and 5.68 eV, respectively.
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data for Halogenated Phenols Source: Based on data for p-chlorophenol and p-bromophenol.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| p-Chlorophenol | -6.49 | -0.76 | 5.73 |
| p-Bromophenol | -6.42 | -0.74 | 5.68 |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. youtube.com Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), prone to nucleophilic attack. wolfram.comyoutube.com Green areas denote neutral potential.
For 4-bromo-2-chlorophenol, an MEP map would show the most negative potential (red) concentrated around the highly electronegative oxygen atom of the hydroxyl group, as well as the chlorine and bromine atoms. walisongo.ac.id These sites are the most likely to interact with positive charges or electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a site for nucleophilic interaction. walisongo.ac.id Understanding this charge landscape is crucial for predicting intermolecular interactions and chemical reactivity. goums.ac.ir
Non-linear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. jhuapl.edu Organic molecules, particularly those with extensive π-electron systems and significant charge separation, can exhibit strong NLO responses, making them candidates for applications in optical switching and data storage. nih.gov
Computational methods, primarily DFT, are used to characterize the NLO properties of molecules by calculating their polarizability (α) and first (β) and second (γ) hyperpolarizabilities. nih.govmetall-mater-eng.com These parameters quantify how the molecule's dipole moment responds to an external electric field. A large hyperpolarizability value indicates a significant NLO response. For related organic compounds, studies have shown that the presence of electron-donating and electron-withdrawing groups can enhance NLO properties by facilitating intramolecular charge transfer. metall-mater-eng.com
Table 3: Example of Calculated NLO Properties for a Related Schiff Base Compound Source: Data for (E)-4-Chloro-2-((phenylimino)methyl)phenol. metall-mater-eng.com
| NLO Parameter | Description | Calculated Value |
|---|---|---|
| Nonlinear Refractive Index (n₂) | Change in refractive index with light intensity. | 3.84 x 10⁻⁸ cm²/W |
| Nonlinear Absorption Coefficient (β) | Change in absorption coefficient with light intensity. | 2.11 x 10⁻⁴ cm/W |
| Third-Order Susceptibility (χ³) | A measure of the third-order nonlinear response. | 4.07 x 10⁻⁶ esu |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility of a molecule and its behavior in different environments, such as in solution. nih.gov
For a molecule like 4-bromo-2-chlorophenol sodium salt in an aqueous solution, MD simulations could be used to study several phenomena. These include the rotation around single bonds, the orientation of the molecule, and its interactions with surrounding water molecules (e.g., hydrogen bonding). Such simulations help in understanding the solvation process and the average conformation the molecule adopts in a liquid phase, which can differ significantly from its structure in the gas phase or a crystal. nih.gov
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. nih.govrsc.org These methods can map out the entire energy landscape of a reaction, including the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.gov
By calculating the potential energy surface, researchers can identify the most likely reaction pathways and determine the activation energies required for the reaction to proceed. researchgate.netresearchgate.net For a compound like 4-bromo-2-chlorophenol, this could involve studying its degradation pathways, its synthesis, or its participation in nucleophilic substitution reactions. google.comnih.gov For example, automated reaction path exploration methods can be used to systematically search for possible reaction pathways and predict the formation of various products without prior assumptions, providing a powerful tool for discovering new reactions or understanding complex reaction networks. nih.govresearchgate.net
Mechanistic Studies and Chemical Reactivity of Phenol, 4 Bromo 2 Chloro , Sodium Salt and Its Derivatives
Electrophilic Aromatic Substitution Pathways in Halogenated Phenols
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The reaction proceeds via a two-step mechanism: initial attack by an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the rapid loss of a proton to restore aromaticity. youtube.comlibretexts.org
In the case of 4-bromo-2-chlorophenol (B165030), the reactivity and regioselectivity of EAS reactions are dictated by the combined electronic effects of the hydroxyl (-OH), chloro (-Cl), and bromo (-Br) substituents.
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating substituent and a strong ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the positive charge of the arenium ion intermediate. stackexchange.comyoutube.com
Halogen Groups (-Cl, -Br): Halogens are deactivating substituents due to their strong electron-withdrawing inductive effect (-I). However, they are also ortho, para-directors because their lone pairs can participate in resonance (+R), which helps to stabilize the arenium ion when the attack occurs at the ortho or para positions. youtube.com
In 4-bromo-2-chlorophenol, the positions available for substitution are C3, C5, and C6. The directing effects of the existing substituents are as follows:
The -OH group strongly directs incoming electrophiles to the ortho position (C6) and the other ortho position (C2), which is already occupied.
The -Cl group at C2 directs to its ortho (C3) and para (C6) positions.
The -Br group at C4 directs to its ortho positions (C3 and C5).
The synthesis of 4-bromo-2-chlorophenol itself is an example of an EAS reaction, specifically the bromination of 2-chlorophenol (B165306). google.comguidechem.com In this reaction, the powerful ortho, para-directing effect of the hydroxyl group directs the incoming bromine electrophile primarily to the C4 position (para to the -OH group), yielding the desired product in high purity and minimizing the formation of the 2,6-isomer. google.com
For subsequent EAS reactions on 4-bromo-2-chlorophenol, the powerful activating and directing effect of the -OH group is expected to dominate. Therefore, electrophilic attack would most likely occur at the C6 position, which is ortho to the hydroxyl group and para to the chloro group.
Nucleophilic Aromatic Substitution (SNAr) in Aryl Halides
While aromatic rings are typically electron-rich and react with electrophiles, Nucleophilic Aromatic Substitution (SNAr) can occur under specific conditions, particularly when the ring is rendered electron-deficient. chemistrysteps.commasterorganicchemistry.com The sodium salt form, with its highly electron-donating phenoxide (-O⁻) group, strongly activates the ring towards electrophilic attack and deactivates it for SNAr. However, the aryl halide functionality of the molecule itself allows for the possibility of SNAr reactions where either the bromide or chloride is displaced by a nucleophile.
The most common mechanism for SNAr is the addition-elimination pathway. libretexts.orglibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group (the halogen). libretexts.org These EWGs are crucial for stabilizing the negatively charged intermediate formed during the reaction.
The addition-elimination mechanism involves two key steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex . libretexts.org This step is typically the slow, rate-determining step as it involves the temporary loss of aromaticity. masterorganicchemistry.com
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
Meisenheimer complexes are crucial intermediates in SNAr reactions and, in some cases where they are sufficiently stabilized, can be isolated and characterized. libretexts.org The stability of the Meisenheimer complex is paramount to the success of the reaction. In 4-bromo-2-chlorophenol, there are no strong electron-withdrawing groups like -NO₂ to stabilize such an intermediate, making standard SNAr reactions challenging.
The rate of SNAr reactions is highly dependent on three main factors:
The nature of the substituent on the ring: Strong electron-withdrawing groups ortho and/or para to the leaving group significantly accelerate the reaction by stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org Meta-substituents have a much smaller effect.
The nature of the leaving group: The reaction rate is not primarily determined by the strength of the carbon-halogen bond. Instead, it is influenced by the electronegativity of the halogen, which helps to stabilize the intermediate. The typical reactivity order is F > Cl > Br > I, as the more electronegative halogen better stabilizes the negative charge that develops on the ipso-carbon in the rate-determining addition step. chemistrysteps.commasterorganicchemistry.com
The nature of the nucleophile: A more powerful nucleophile will lead to a faster reaction. libretexts.org
Given the lack of strong activating groups (EWGs) on the ring of 4-bromo-2-chlorophenol, its reactivity towards traditional SNAr is low. However, recent research has shown that SNAr can be enabled on unactivated halophenols through radical-mediated pathways, where a transient phenoxyl radical acts as a powerful electron-withdrawing group to facilitate nucleophilic attack. osti.gov
Acid-Base Equilibria and Proton Transfer Dynamics in Phenol-Phenoxide Systems
Phenols are weak acids that can donate a proton from the hydroxyl group to a base, establishing an equilibrium with the corresponding phenoxide anion. The position of this equilibrium is described by the acid dissociation constant (Ka) or, more commonly, its logarithmic form, pKa.
The acidity of a phenol (B47542) is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the resulting phenoxide anion through inductive and/or resonance effects. Conversely, electron-donating groups decrease acidity (higher pKa).
For 4-bromo-2-chlorophenol, the predicted pKa is approximately 7.92. lookchem.comchemicalbook.com The presence of two electron-withdrawing halogens makes it a stronger acid than phenol itself (pKa ≈ 10). The halogens stabilize the negative charge of the conjugate base (the 4-bromo-2-chloro-phenoxide ion) primarily through their inductive (-I) effect. While they do have a resonance-donating (+R) effect, the inductive effect is dominant in determining the acidity of halophenols. stackexchange.com The sodium salt of the compound is the deprotonated, anionic phenoxide form, which is significantly more basic and nucleophilic than the neutral phenol.
| Compound | pKa (Predicted/Experimental) |
| Phenol | ~10.0 |
| 4-Bromo-2-chlorophenol | ~7.92 lookchem.comchemicalbook.com |
| p-Chlorophenol | 9.41 stackexchange.com |
| p-Bromophenol | 9.17 stackexchange.com |
This table presents the pKa values for comparison. Note that the acidity of 4-bromo-2-chlorophenol is higher (lower pKa) than that of the monosubstituted halophenols due to the additive electron-withdrawing effects.
Derivatization Reactions of the Phenolic Hydroxyl and Aromatic Ring
The phenolic hydroxyl group and the aromatic ring of 4-bromo-2-chlorophenol are both sites for chemical modification, making it a valuable synthetic intermediate. google.comguidechem.com
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be readily derivatized through various reactions, most notably esterification and etherification.
Esterification: The phenol can be acylated to form esters. A documented example is the reaction of 4-bromo-2-chlorophenol with 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding ester, 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate. iucr.org
Organophosphate Formation: It serves as a key precursor in the synthesis of the organophosphate insecticide profenofos (B124560). This involves the reaction of the phenoxide with O-ethyl S-propyl phosphorochloridothioate. google.com
Silylation: For analytical purposes, such as gas chromatography, the hydroxyl group can be derivatized by converting it into a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com
Reactions of the Aromatic Ring: As discussed in section 5.1, the aromatic ring can undergo further electrophilic substitution, with the C6 position being the most likely site of reaction. Additionally, the compound as a whole can be used in more complex syntheses. For instance, 4-bromo-2-chlorophenol has been used as a reagent in the synthesis of 7-arylbenzo[b] rsc.orgoxazin derivatives. lookchem.com
| Derivative Name | Starting Material(s) | Reaction Type |
| 4-Bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | 4-Bromo-2-chlorophenol, 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | Esterification iucr.org |
| Profenofos | 4-Bromo-2-chlorophenol (as phenoxide) | Organophosphate Ester Formation google.com |
| 7-Arylbenzo[b] rsc.orgoxazin Derivatives | 4-Bromo-2-chlorophenol | Multi-step synthesis |
| 4-Bromo-2,6-dichlorophenol | 4-Bromo-2-chlorophenol | Electrophilic Aromatic Substitution (Chlorination) |
Environmental Chemistry and Abiotic Degradation Pathways of Phenol, 4 Bromo 2 Chloro , Sodium Salt
Photochemical Transformation and Photolysis Mechanisms
In the environment, particularly in surface waters, organic compounds can be degraded through photochemical processes. These reactions are initiated by the absorption of sunlight and can occur through two primary mechanisms: direct photolysis and indirect photolysis.
Indirect Photolysis: This is often the more significant pathway for the photochemical degradation of organic pollutants in natural waters. It involves the reaction of the compound with photochemically generated reactive species. These species are produced when components of natural water, such as dissolved organic matter (DOM), nitrate, and bicarbonate, absorb sunlight. The key reactive species include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet states of chromophoric dissolved organic matter (³CDOM*).
Research on analogous compounds provides insight into these mechanisms. For instance, a study on anionic 2-nitro-4-chlorophenol, a derivative of 4-chlorophenol (B41353), detailed its reaction rates with various photochemically produced reactive species. nih.gov These findings illustrate the likely pathways for 4-bromo-2-chlorophenol (B165030). The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with electron-rich aromatic compounds like phenols. nih.govacs.org The reaction with triplet states of dissolved organic matter is also a significant transformation pathway. nih.gov
Under specific conditions, such as high-temperature oxidation, the transformation of mixed chlorophenols and bromophenols can lead to the formation of more complex and potentially toxic byproducts like bromochlorodibenzofurans. acs.org
Interactive Table 1: Photochemical Reaction Rate Constants for a Structurally Related Compound (Anionic 2-nitro-4-chlorophenol)
This table presents data for a related compound to illustrate the mechanisms and rates of indirect photolysis. The values are indicative of the types of reactions 4-bromo-2-chlorophenol would undergo.
| Reactive Species | Rate Constant (k) | Significance in Environmental Waters | Source |
| Hydroxyl Radical (•OH) | (1.09 ± 0.09) × 10¹⁰ M⁻¹ s⁻¹ | A primary degradation pathway in sunlit surface waters. | nih.gov |
| Singlet Oxygen (¹O₂) | (2.15 ± 0.38) × 10⁷ M⁻¹ s⁻¹ | Contributes to degradation, but typically less than •OH. | nih.gov |
| ³CDOM* (AQ2S as proxy) | (5.90 ± 0.43) × 10⁸ M⁻¹ s⁻¹ | Represents reaction with excited states of dissolved organic matter; a significant pathway. | nih.gov |
| Carbonate Radical (CO₃⁻•) | Poorly reactive | Minor degradation pathway for this class of compounds. | nih.gov |
Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments
Beyond photochemical reactions, other abiotic processes contribute to the degradation of 4-bromo-2-chlorophenol in the environment.
Aquatic Environments: In aquatic systems, hydrolysis can be a significant abiotic degradation pathway. This process involves the reaction of the compound with water, which can lead to the cleavage of the bromine or chlorine substituents from the phenol (B47542) ring. The rate of hydrolysis is highly dependent on pH and temperature. For many organic compounds, hydrolysis is a primary mechanism for elimination in water bodies, especially in the absence of light. nih.gov
Advanced Oxidation Processes (AOPs) , which involve the generation of highly reactive species like hydroxyl radicals, are also relevant. While often engineered for water treatment, the underlying reactions can occur naturally. For example, the reaction of chromate (B82759) with hydrogen peroxide in water can generate hydroxyl radicals capable of degrading 4-chlorophenol over a wide pH range. acs.org This demonstrates that metal-catalyzed reactions in contaminated environments could accelerate the abiotic degradation of halogenated phenols. The degradation of 4-chlorophenol, a related compound, is known to proceed through hydroxylation and dechlorination steps. nih.gov
Terrestrial Environments: The abiotic degradation of 4-bromo-2-chlorophenol in soil is more complex due to the heterogeneous nature of the soil matrix. As a sodium salt, the compound is soluble in soil pore water, where aqueous-phase degradation mechanisms like hydrolysis and oxidation can occur. The extent of these reactions is influenced by soil moisture content, pH, and temperature. frontiersin.orgresearchgate.net Halogenated phenols can adhere to particulate organic matter in soil, which may affect their availability for degradation. frontiersin.org While much of the research on chlorophenol degradation in soil focuses on biotic pathways, the fundamental abiotic processes of hydrolysis and oxidation are still relevant, serving as initial transformation steps.
Advanced Analytical Methodologies for Environmental Monitoring and Fate Determination
To monitor the presence and determine the environmental fate of Phenol, 4-bromo-2-chloro-, sodium salt (analyzed as 4-bromo-2-chlorophenol), sensitive and selective analytical methods are required. The process typically involves sample preparation followed by instrumental analysis. env.go.jp
Sample Preparation: Environmental samples such as water, soil, or air must first be processed to isolate and concentrate the target analyte. env.go.jp Common steps include:
Extraction: Isolating the compound from the sample matrix using techniques like organic solvent extraction. env.go.jp
Separation and Clean-up: Removing interfering co-extracted substances using methods like adsorption chromatography. env.go.jp
Concentration: Reducing the sample volume to increase the analyte concentration to levels detectable by the instrument. epa.gov
Instrumental Analysis: Several advanced analytical techniques are employed for the qualitative and quantitative analysis of 4-bromo-2-chlorophenol. guidechem.com
Gas Chromatography (GC): This is a widely used technique for separating volatile and semi-volatile organic compounds. It is often coupled with various detectors:
Flame Ionization Detector (FID): Provides good quantitative results. guidechem.com
Electron Capture Detector (ECD): Highly sensitive for halogenated compounds like 4-bromo-2-chlorophenol. guidechem.com
Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of the compound and its fragments, making it a powerful tool for confirming the presence of the analyte, as demonstrated in the analysis of melon volatiles. nih.gov
High-Performance Liquid Chromatography (HPLC): This method is suitable for compounds that are less volatile or thermally unstable. It is commonly used with an Ultraviolet (UV) detector for the analysis of 4-bromo-2-chlorophenol in technical materials and pesticide formulations. guidechem.com
Interactive Table 2: Analytical Methods for the Determination of 4-Bromo-2-chlorophenol
| Analytical Technique | Detector | Application/Matrix | Key Advantages | Source |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | General quantitative analysis | Good separation and accurate quantification | guidechem.com |
| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Air samples | High sensitivity to halogenated compounds, environmentally friendly (thermal desorption) | guidechem.com |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Food contamination (melons) | Confirmatory analysis, high specificity | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) Detector | Pesticide formulations (profenofos) | Good for less volatile compounds, good recovery rates | guidechem.com |
Supramolecular Chemistry and Intermolecular Interactions of Phenol, 4 Bromo 2 Chloro , Sodium Salt
Halogen Bonding Interactions: Experimental and Theoretical Characterization
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of the 4-bromo-2-chlorophenolate anion, both bromine and chlorine atoms can participate in such interactions. The polarizability of the halogen atom is a key factor in the strength of the halogen bond, suggesting that bromine would be a more potent halogen bond donor than chlorine.
Theoretical studies and experimental findings on other dihalogenated phenols further elucidate the nature of these interactions. Halogen bonds are categorized based on the geometry of the C-X···X angle (where X is a halogen). Type I interactions involve symmetrical contacts, while the more common and often stronger Type II interactions are characterized by a C-X···X angle of approximately 180°, where the electrophilic region of one halogen atom interacts with the nucleophilic region of another. nih.govresearchgate.net In studies of 4-bromo-3-chlorophenol, a related isomer, the bromine atom at the 4-position was found to participate in a Type II interaction. nih.gov Computational analyses of various halogenated compounds have shown that the electrostatic and dispersion components are the primary contributors to the stability of halogen bonds. mdpi.com
The following table summarizes key halogen bond data from a related 4-bromo-2-chlorophenyl derivative. iucr.org
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | van der Waals Sum (Å) |
| Halogen Bond | Cl | O | 2.991 | 3.27 |
| Halogen Bond | Br | O | 3.139 | 3.37 |
Data extracted from the crystal structure of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate. iucr.org
Hirshfeld surface analysis of the 4-bromo-2-chlorophenyl derivative revealed that Br···H/H···Br and Cl···H/H···Cl contacts also contribute significantly to the intermolecular interactions, accounting for 10.7% and 7.5% of the total interactions, respectively. iucr.org This highlights the multifaceted role of the halogen atoms in the supramolecular assembly.
Hydrogen Bonding Networks in Solid and Solution States
In the solid state of the parent compound, 4-bromo-2-chlorophenol (B165030), O-H···O hydrogen bonds are expected to be a dominant feature, as is common in phenols. nih.govresearchgate.net These interactions often lead to the formation of chains or cyclic synthons. For instance, in the crystal structure of 4-bromo-3-chlorophenol, O-H···O hydrogen bonds result in a tetrameric synthon. nih.gov In the case of 2-bromo-6-chlorophenol (B1265517), O-H···O hydrogen bonds are a key interaction in the crystal packing. researchgate.net Theoretical studies on 2-halophenols suggest the presence of weak intramolecular hydrogen bonds between the hydroxyl group and the ortho-halogen, which could influence the conformational preferences of the molecule. rsc.org
For the sodium salt, Phenol (B47542), 4-bromo-2-chloro-, sodium salt, the phenoxide oxygen is a potent hydrogen bond acceptor. In the solid state, if any protic solvent molecules are present in the crystal lattice, strong O-H···O⁻ hydrogen bonds would be expected. In an anhydrous solid, the phenoxide oxygen would primarily interact with the sodium cation. wikipedia.org
In solution, particularly in protic solvents like water, the 4-bromo-2-chlorophenolate anion will be solvated. The negatively charged oxygen atom will act as a strong hydrogen bond acceptor for the solvent's hydrogen atoms. The sodium cation will also be solvated by water molecules. The presence of these solvated ions will influence the local structure of the solvent.
The table below presents typical hydrogen bond interactions observed in related halogenated phenols.
| Compound | Interaction Type | Donor | Acceptor | Key Features |
| 4-bromo-3-chlorophenol nih.gov | O-H···O | Phenolic OH | Phenolic O | Forms a tetramer synthon |
| 2-bromo-6-chlorophenol researchgate.net | O-H···O | Phenolic OH | Phenolic O | Dominant in crystal packing |
| 4-bromotetrafluorophenol salts nih.gov | N-H···O⁻ | Ammonium H | Phenolate O | Forms eight-membered hydrogen-bonded rings |
These examples from related compounds underscore the importance of hydrogen bonding in organizing halogenated phenols and their salts in the condensed phase.
Self-Assembly Processes and Hierarchical Structures Formation
The interplay of ionic interactions, halogen bonds, and hydrogen bonds in Phenol, 4-bromo-2-chloro-, sodium salt can lead to complex self-assembly processes and the formation of hierarchical structures. The directional nature of halogen and hydrogen bonds is crucial for the controlled assembly of molecules into well-defined supramolecular architectures. mdpi.commdpi.com
Research on other halogenated compounds has demonstrated that these interactions can drive the formation of various structures, from simple dimers and chains to more complex 2D sheets and 3D networks. mdpi.comnih.gov For example, studies on substituted 1,3:2,4-dibenzylidene-d-sorbitols have shown that halogen bonding can significantly alter the self-assembled fibrillar networks that these molecules form. mdpi.com The introduction of halogen atoms can reduce the reliance on hydrogen bonding and introduce new directional interactions that guide the assembly process. mdpi.com
In aqueous solutions, chlorophenols have been observed to self-assemble into bilayers and, subsequently, into filaments and tubules. researchgate.net This self-assembly is driven by the interplay of hydrophobic and hydrophilic interactions, where the aromatic rings seek to minimize contact with water, and the polar hydroxyl groups (or in this case, the phenoxide groups) interact with the aqueous environment. researchgate.net It is plausible that this compound would exhibit similar amphiphilic behavior, potentially forming micelles or other aggregates in solution above a certain concentration.
The cooperative effect of halogen and hydrogen bonding can lead to the formation of robust supramolecular assemblies. researchgate.net The bromine and chlorine atoms of the 4-bromo-2-chlorophenolate anion can engage in halogen bonding with each other or with other nucleophilic sites, while the phenoxide oxygen can participate in hydrogen bonding or coordinate with the sodium cation. This network of interactions can lead to the formation of crystalline solids with specific packing arrangements or ordered aggregates in solution. The substitution pattern of the halogens on the aromatic ring is a critical determinant of the final supramolecular architecture. mdpi.com
Advanced Synthetic Applications and Materials Science Relevance of Phenol, 4 Bromo 2 Chloro , Sodium Salt
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
The chemical structure of Phenol (B47542), 4-bromo-2-chloro-, sodium salt, makes it a highly effective intermediate in the synthesis of complex organic molecules. The phenoxide is a potent nucleophile, readily participating in Williamson ether synthesis to form aryl ethers. The presence of two different halogen atoms (bromo and chloro) at specific positions allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This differential reactivity is key to building molecular complexity in a controlled manner.
A significant application of its parent compound, 4-bromo-2-chlorophenol (B165030), is as an intermediate in the production of organophosphorus pesticides. sigmaaldrich.comgoogle.com For instance, it is a precursor to the insecticide Profenofos (B124560), O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphate. google.com The synthesis involves the reaction of the phenoxide with a suitable thiophosphoryl chloride. The high purity of the starting phenoxide is critical to ensure high yields and minimize byproducts. google.comgoogle.com
Furthermore, derivatives of 4-bromo-2-chlorophenol are used to create compounds with potential biological activity. For example, it can be used to synthesize biphenyl-4-carboxylic acid derivatives, which have been investigated as anticancer agents that inhibit tubulin polymerization. iucr.org The synthesis of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate demonstrates the use of 4-bromo-2-chlorophenol in esterification reactions to create complex molecular structures. iucr.org
Table 1: Examples of Complex Molecules Synthesized from 4-Bromo-2-chlorophenol Derivatives
| Target Molecule | Synthetic Route | Key Reagents | Reference |
|---|---|---|---|
| Profenofos | Nucleophilic substitution | O-ethyl-S-n-propyl thiophosphoryl chloride | google.com |
| 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | Esterification | 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC) | iucr.org |
| 7-arylbenzo[b] lookchem.comnih.govoxazin derivatives | Reagent in multi-step synthesis | Varies depending on target derivative | sigmaaldrich.com |
Precursor Chemistry for Functional Materials Development
The reactivity of Phenol, 4-bromo-2-chloro-, sodium salt, and its corresponding phenol extends to the field of materials science, where it serves as a precursor for functional polymers and materials. The halogenated aromatic ring is a suitable monomer unit for various polymerization reactions.
Enzyme-catalyzed copolymerization is one such application. 4-Bromo-2-chlorophenol can undergo copolymerization with other phenols, catalyzed by enzymes like the extracellular laccase from the fungus Rhizoctonia praticola. sigmaaldrich.comchemicalbook.com This method offers a green chemistry approach to synthesizing novel polyphenylene oxides (PPOs) or related phenolic polymers. The properties of these polymers can be tuned by the choice of co-monomers and the specific substitution pattern on the phenol ring, which influences the polymer's thermal stability, solubility, and electronic properties.
Additionally, the bromo- and chloro-substituents can be leveraged in post-polymerization modification. These halogens provide reactive sites for introducing other functional groups, allowing for the tailoring of material properties for specific applications, such as gas separation membranes or flame-retardant materials. While direct polymerization of the sodium salt itself is less common, its precursor, 4-bromo-2-chlorophenol, is a key monomer. Porous organic polymers (POPs) have also been synthesized using related brominated aromatic monomers for applications like carbon dioxide capture, indicating a potential application area for materials derived from this compound. nih.gov
Catalyst Design and Development Utilizing Derivatives (e.g., Schiff Bases, Ligands)
A significant area of application for derivatives of this compound, is in the design of ligands for catalysis. The parent phenol can be converted into more complex molecules, such as Schiff bases, which are excellent ligands for a variety of metal ions. nih.govmdpi.com
Schiff bases are typically synthesized through the condensation of an amine with an aldehyde or ketone. nih.govresearchgate.net For instance, 2-amino-4-bromo-6-chlorophenol (B1529774) (a derivative) could react with various aldehydes to form a series of Schiff base ligands. These ligands, featuring imine (-C=N-) and hydroxyl (-OH) groups, can coordinate with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II) to form stable metal complexes. rsc.org
These metal complexes often exhibit enhanced catalytic activity compared to the free ligand or the simple metal salt. rsc.org The electronic properties of the ligand, influenced by the electron-withdrawing chloro and bromo substituents, can modulate the redox potential and Lewis acidity of the metal center, thereby fine-tuning its catalytic performance. These complexes have been investigated for various catalytic applications, although specific examples directly utilizing 4-bromo-2-chloro-phenol derivatives in catalysis are still an emerging area of research. The broader class of aminophenol and salicylaldehyde-based Schiff base complexes are known to be active in oxidation catalysis and other organic transformations. researchgate.net
Table 2: Potential Metal Complexes from Derivatives for Catalysis
| Ligand Type | Metal Ion | Potential Application | Reference |
|---|---|---|---|
| Schiff Base (from 2-amino-4-bromo-6-chlorophenol) | Cu(II), Ni(II), Co(II), Zn(II) | Oxidation reactions, antimicrobial agent synthesis | rsc.org |
| Selenated Ligands | Pd(II) | Cross-coupling reactions (e.g., Suzuki, Heck) | researchgate.net |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Phenol, 4-bromo-2-chloro-, sodium salt, and how can reaction conditions be optimized to enhance yield?
- Methodological Answer : The synthesis typically involves halogenation of phenol derivatives under controlled conditions. For example, bromination and chlorination steps may require sequential electrophilic aromatic substitution reactions. Critical parameters include temperature control (e.g., 0–5°C for bromine addition to prevent over-halogenation), stoichiometric ratios of reagents (e.g., Br₂/Cl₂ or equivalents), and pH adjustments to stabilize intermediates. Post-synthesis, neutralization with sodium hydroxide yields the sodium salt. Reaction optimization can be guided by monitoring intermediates via thin-layer chromatography (TLC) or HPLC .
Q. How can researchers validate the identity and purity of this compound using analytical techniques?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze , , and NMR spectra to confirm substitution patterns and absence of impurities. Signal splitting due to adjacent halogens (Br/Cl) must be accounted for .
- FT-IR : Identify characteristic O–H (phenolic) and C–Br/C–Cl stretching vibrations (500–800 cm⁻¹) .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against certified standards .
- Elemental Analysis : Verify sodium content via atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) .
Advanced Research Questions
Q. What advanced crystallographic strategies resolve structural ambiguities in sodium salts of halogenated phenols?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical for resolving structural conflicts. For instance:
- SHELXL : Refine fractional coordinates and thermal parameters to model halogen positions accurately, especially when heavy atoms (Br/Cl) cause electron density overlaps.
- ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder or lattice distortions .
- Data Contradiction : If XRD data conflict with spectroscopic results (e.g., NMR), cross-validate using quantum mechanical calculations (DFT) to predict bond lengths/angles .
Q. How can researchers mitigate challenges in interpreting NMR spectra of polyhalogenated phenolic compounds?
- Methodological Answer :
- Decoupling Techniques : Use -decoupled NMR to reduce splitting from fluorine atoms in mixed halogen systems.
- 2D NMR : Employ HSQC and HMBC to assign overlapping signals. For example, - correlations clarify coupling between aromatic protons and adjacent halogens .
- Solvent Selection : Use deuterated DMSO or acetone to improve solubility and reduce signal broadening caused by aggregation .
Q. What experimental designs address stability and decomposition pathways of halogenated phenol sodium salts under varying pH and temperature?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic sampling. Monitor via HPLC for decomposition products (e.g., free phenol or halide ions).
- pH-Dependent Kinetics : Use buffered solutions (pH 2–12) to identify hydrolysis or oxidation pathways. For example, acidic conditions may protonate the phenolic sodium salt, increasing reactivity .
- Mass Spectrometry : High-resolution LC-MS/MS identifies degradation products, such as dehalogenated species or dimerized byproducts .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental vibrational spectra (e.g., FT-IR) for halogenated phenols?
- Methodological Answer :
- Computational Modeling : Compare experimental FT-IR peaks with density functional theory (DFT)-predicted vibrational modes (e.g., using Gaussian software). Adjust for solvent effects and anharmonicity .
- Isotopic Substitution : Synthesize deuterated analogs to isolate specific vibrational modes (e.g., O–D vs. C–Br stretches).
- Crystallographic Correlation : Cross-reference XRD-derived bond lengths with IR data to validate force constants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
